molecular formula C26H26N2O5S B11381203 methyl 3-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-2-methylbenzoate

methyl 3-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-2-methylbenzoate

Cat. No.: B11381203
M. Wt: 478.6 g/mol
InChI Key: BELAGDCMSHTART-UHFFFAOYSA-N
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Description

Methyl 3-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-2-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dibenzo[c,e][1,2]thiazine moiety, which is known for its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-2-methylbenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dibenzo[c,e][1,2]thiazine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the isopropyl group: This step involves the alkylation of the dibenzo[c,e][1,2]thiazine core.

    Oxidation to form the dioxido derivative: This step is crucial for imparting the desired chemical properties to the compound.

    Acetylation and subsequent amide formation: This involves the reaction of the dibenzo[c,e][1,2]thiazine derivative with acetic anhydride followed by amide formation with 2-methylbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-2-methylbenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfide derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly in the treatment of diseases where thiazine derivatives have shown efficacy.

    Industry: The compound may find use in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-2-methylbenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets. The dibenzo[c,e][1,2]thiazine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Methyl 3-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-2-methylbenzoate can be compared with other similar compounds, such as:

    Dibenzo[c,e][1,2]thiazine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Sulfonamide derivatives: These compounds contain the sulfonamide group, which is also present in the target compound, and exhibit similar reactivity.

    Benzamide derivatives: These compounds share the amide linkage and can be used for comparative studies to understand the influence of different substituents on their properties.

Properties

Molecular Formula

C26H26N2O5S

Molecular Weight

478.6 g/mol

IUPAC Name

methyl 3-[[2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)acetyl]amino]-2-methylbenzoate

InChI

InChI=1S/C26H26N2O5S/c1-16(2)18-12-13-23-21(14-18)20-8-5-6-11-24(20)34(31,32)28(23)15-25(29)27-22-10-7-9-19(17(22)3)26(30)33-4/h5-14,16H,15H2,1-4H3,(H,27,29)

InChI Key

BELAGDCMSHTART-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CN2C3=C(C=C(C=C3)C(C)C)C4=CC=CC=C4S2(=O)=O)C(=O)OC

Origin of Product

United States

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